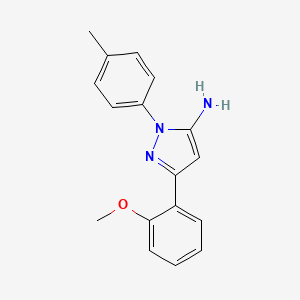
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as MPMP, is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. MPMP has been shown to have various biochemical and physiological effects, which make it a promising compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in the synthesis and characterization of new chemical entities. Such compounds are synthesized through reactions involving hydrazine hydrate in ethanol or direct reductive amination, leading to the production of novel pyrazole and pyrazolopyrimidine derivatives. The synthesized compounds are characterized using various spectroscopic techniques (IR, MS, NMR) to establish their structures. This process is essential for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activities
The cytotoxicity and biological activities of pyrazole derivatives are explored through in vitro studies. These compounds exhibit potential anticancer properties by demonstrating significant cytotoxic activity against specific cancer cell lines. For instance, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents. Such studies are crucial for identifying new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Research on 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine derivatives also extends to evaluating their antimicrobial properties. Novel Schiff bases synthesized from these compounds are tested for their in vitro antimicrobial activity, showcasing effectiveness against various bacterial and fungal strains. This highlights the potential of such derivatives in developing new antimicrobial agents to combat infectious diseases (Puthran et al., 2019).
Corrosion Inhibition
Additionally, derivatives of 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine demonstrate utility as corrosion inhibitors for metals in acidic media. Their efficacy in preventing corrosion of pure iron in HCl solution has been studied, suggesting their application in protecting metals from corrosive environments. Such compounds adhere to the metal surface, forming a protective layer that significantly reduces the rate of corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)20-17(18)11-15(19-20)14-5-3-4-6-16(14)21-2/h3-11H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOELBNNICWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



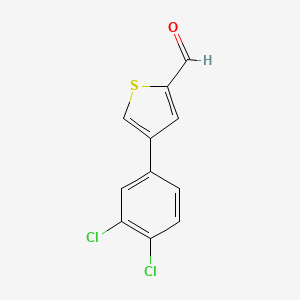
![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
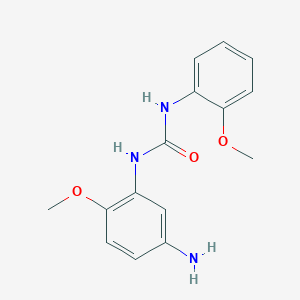

![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
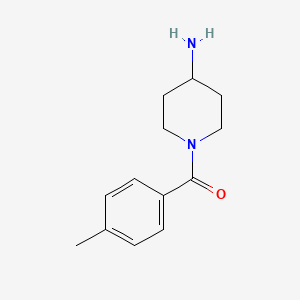
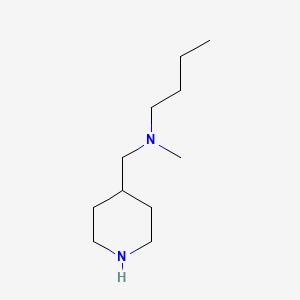
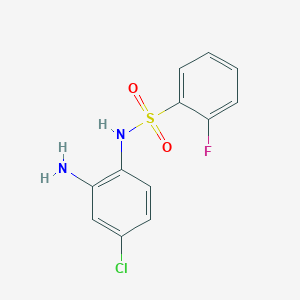
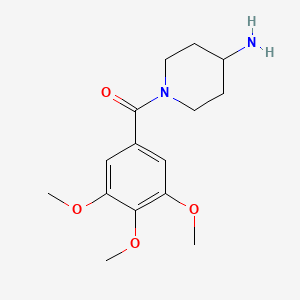

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)